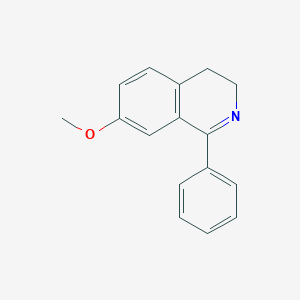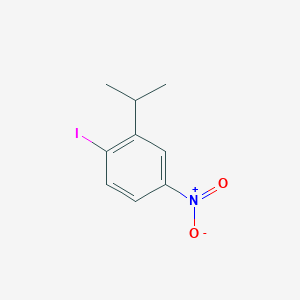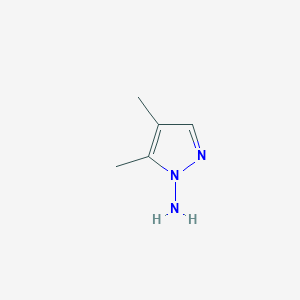
3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile: is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo various chemical transformations such as alkylation, nitrile formation, and ethoxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques like recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other materials. Its chemical properties make it suitable for various applications in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, if the compound exhibits anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 3-(3-Ethoxy-6-methylisoquinolin-7-yl)propanenitrile
- 3-(3-Methoxy-7-methylisoquinolin-6-yl)propanenitrile
- 3-(3-Ethoxy-7-ethylisoquinolin-6-yl)propanenitrile
Comparison: Compared to similar compounds, 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile may exhibit unique properties due to the specific positioning of the ethoxy and methyl groups. These structural differences can influence its reactivity, biological activity, and overall chemical behavior. For instance, the presence of an ethoxy group at the 3-position may enhance its solubility or alter its interaction with biological targets.
Propiedades
Número CAS |
55329-75-4 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
3-(3-ethoxy-7-methylisoquinolin-6-yl)propanenitrile |
InChI |
InChI=1S/C15H16N2O/c1-3-18-15-9-13-8-12(5-4-6-16)11(2)7-14(13)10-17-15/h7-10H,3-5H2,1-2H3 |
Clave InChI |
LCWUYDIBNSCHKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C2C=C(C(=CC2=C1)CCC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)




![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)




![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)



